molecular formula C12H12BrNO3 B1413993 Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate CAS No. 1806853-04-2

Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate

Cat. No.: B1413993
CAS No.: 1806853-04-2
M. Wt: 298.13 g/mol
InChI Key: ISSCNFXERPHBMX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate (EBCMPA) is a synthetic compound that has attracted significant attention in recent years due to its potential to be used in a variety of scientific research applications. EBCMPA is a unique compound that has a wide range of biochemical and physiological effects, making it an interesting and promising compound for further study.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate has a wide range of potential applications in scientific research. It has been used as a tool to study the effects of oxidative stress, as a potential inhibitor of enzymes involved in DNA repair, and as an inhibitor of enzymes involved in the metabolism of drugs. In addition, it has been used to study the effects of inflammation, as an inhibitor of protein kinase C, and as a potential inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

The exact mechanism of action of Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate is still not fully understood. However, it is thought that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. It is also thought to act as an inhibitor of protein kinase C, which is involved in the regulation of cell signaling pathways. In addition, it is thought to act as a direct antioxidant, which may be beneficial in the prevention of oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In studies, it has been observed to reduce inflammation and oxidative stress, inhibit the activity of enzymes involved in DNA repair, and inhibit the activity of enzymes involved in the metabolism of drugs. In addition, it has been observed to have an inhibitory effect on protein kinase C, which is involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate has a number of advantages and limitations when used in laboratory experiments. One of the primary advantages of using this compound is that it is a relatively simple compound to synthesize and can be easily purified using chromatography. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, one of the primary limitations of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Of research include studying the effects of Ethyl 5-bromo-4-cyano-2-methoxyphenylacetate on other enzymes involved in drug metabolism, exploring its potential as a therapeutic agent, and investigating its effects on other biological processes such as cancer, inflammation, and oxidative stress. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential therapeutic uses.

Properties

IUPAC Name

ethyl 2-(5-bromo-4-cyano-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-8-4-10(13)9(7-14)5-11(8)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSCNFXERPHBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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